N,N-Dimethylaminoethylnitrosoethylurea
Description
Chemical Identity and Structure N,N-Dimethylaminoethylnitrosoethylurea (CAS: 142713-74-4) is a nitroso compound characterized by a urea backbone substituted with dimethylaminoethyl and nitrosoethyl groups. Its molecular formula is C₇H₁₄N₄O₂, and its molecular weight is 186.21 g/mol . Structurally, it combines the mutagenic nitroso (-N=O) moiety with a urea scaffold, a configuration shared with other alkylnitrosoureas.
Nitroso compounds like this are primarily used in research as alkylating agents for studying carcinogenesis and DNA damage mechanisms.
Properties
CAS No. |
142713-74-4 |
|---|---|
Molecular Formula |
C9H8N4O3S2 |
Molecular Weight |
188.23 g/mol |
IUPAC Name |
1-[2-(dimethylamino)ethyl]-3-ethyl-1-nitrosourea |
InChI |
InChI=1S/C7H16N4O2/c1-4-8-7(12)11(9-13)6-5-10(2)3/h4-6H2,1-3H3,(H,8,12) |
InChI Key |
JQWUXQRFTBGVEB-UHFFFAOYSA-N |
SMILES |
CCNC(=O)N(CCN(C)C)N=O |
Canonical SMILES |
CCNC(=O)N(CCN(C)C)N=O |
Synonyms |
DMENEU N,N-dimethylaminoethylnitrosoethylurea |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Key Differences in Reactivity and Toxicity
NMU and ENU are direct-acting alkylating agents, while NDEA requires metabolic activation to exert carcinogenicity .
Toxicological Profiles: NMU: Highly carcinogenic in rodents, inducing tumors in the nervous system and gastrointestinal tract . ENU: Known for causing point mutations and teratogenic effects . NDEA: Classified as a Group 2A carcinogen (IARC), linked to liver and esophageal cancers . this compound: Limited toxicity data, but structural analogs suggest similar risks of genotoxicity and organ-specific carcinogenesis .
Stability :
- NMU and ENU degrade rapidly in aqueous solutions, whereas NDEA is more stable, requiring cytochrome P450 enzymes for bioactivation .
Research Findings
- Mutagenicity: this compound shares DNA alkylation mechanisms with NMU and ENU, targeting guanine residues to form O⁶-alkylguanine adducts .
- Carcinogenicity: NMU and ENU are used to model brain and breast cancers in rodents, while NDEA is employed in liver cancer studies . The dimethylaminoethyl group in the target compound may broaden its tissue tropism .
- Regulatory Status: NMU, ENU, and NDEA are regulated under OSHA and EPA guidelines due to their carcinogenicity . The target compound’s regulatory status remains unclear but warrants similar scrutiny.
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